Product packaging for (3-Fluorophenyl)(methylamino)acetonitrile(Cat. No.:CAS No. 370554-91-9)

(3-Fluorophenyl)(methylamino)acetonitrile

Cat. No.: B12121133
CAS No.: 370554-91-9
M. Wt: 164.18 g/mol
InChI Key: VBFBZXQGEGURHW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(methylamino)acetonitrile is a nitrile-based organic compound with the molecular formula C9H9FN2 . This structure, which incorporates both a fluorine atom and a nitrile group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is related to other research chemicals such as 2-((4-Fluorophenyl)(methyl)amino)acetonitrile, highlighting its role as part of a family of fluorinated acetonitrile derivatives explored in scientific contexts . As a building block, it can be utilized in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds where the fluorophenyl moiety is a common feature. One area of application may involve the synthesis of novel quinazoline derivatives, as fluorophenyl groups are frequently employed in the research and development of such compounds . This compound is intended for research applications as a chemical intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2 B12121133 (3-Fluorophenyl)(methylamino)acetonitrile CAS No. 370554-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBZXQGEGURHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655422
Record name (3-Fluorophenyl)(methylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370554-91-9
Record name (3-Fluorophenyl)(methylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of 3 Fluorophenyl Methylamino Acetonitrile Formation and Reactivity

Reaction Pathway Analysis of the Strecker Reaction

The formation of (3-Fluorophenyl)(methylamino)acetonitrile proceeds via the Strecker reaction, a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com In this specific case, the reactants are 3-fluorobenzaldehyde (B1666160), methylamine (B109427), and a cyanide ion. The reaction is typically promoted by acid. organic-chemistry.org

3-Fluorobenzaldehyde + Methylamine + Hydrogen Cyanide → this compound + Water

The initial step in the Strecker synthesis is the reaction between 3-fluorobenzaldehyde and methylamine to form an imine, which is then protonated to generate a reactive iminium ion intermediate. masterorganicchemistry.comwikipedia.org The formation of this cation is a rapid and reversible process. wikipedia.org

The mechanism proceeds as follows:

Protonation of the Carbonyl: The carbonyl oxygen of 3-fluorobenzaldehyde is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Amine: The nitrogen atom of methylamine acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a resonance-stabilized N-methyl-1-(3-fluorophenyl)methaniminium ion. masterorganicchemistry.comlibretexts.org

The stability of this iminium ion is a key factor in the reaction. wikipedia.org The C=N double bond is shorter and stronger in the iminium cation compared to the neutral imine. wikipedia.org The presence of the 3-fluorophenyl group influences this stability. Fluorine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I effect), which can destabilize the positively charged iminium ion. However, it can also exert a weak, resonance-based electron-donating effect (+M effect). For fluorine at the meta position, the inductive effect typically dominates, leading to a more electrophilic and reactive iminium carbon atom. This heightened electrophilicity makes it more susceptible to nucleophilic attack. nih.gov

The second critical step of the reaction is the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbon of the iminium ion. masterorganicchemistry.comwikipedia.org This step is what forms the carbon-carbon bond, leading to the final α-aminonitrile product. masterorganicchemistry.com

The cyanide ion is an excellent nucleophile and readily adds to the iminium species. masterorganicchemistry.com The reaction is generally considered to be irreversible under the reaction conditions. The use of cyanide sources like hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), or alkali metal cyanides (e.g., KCN) is common. organic-chemistry.orgtandfonline.com When salts like KCN are used in the presence of an ammonium (B1175870) salt like NH₄Cl, the ammonium ion serves as a mild acid to facilitate imine formation, while KCN provides the nucleophilic cyanide. masterorganicchemistry.com

The resulting product, this compound, is a stable compound that can be isolated or, in many cases, hydrolyzed directly to form the corresponding α-amino acid, N-methyl-3-fluorophenylglycine. masterorganicchemistry.comwikipedia.org

Kinetic and Thermodynamic Aspects of Formation

The reaction is typically exothermic, with the formation of stable C-C and C-N bonds in the product being more favorable than the C=O and N-H bonds of the reactants. khanacademy.org However, the reaction requires an initial input of energy, or activation energy, to proceed. khanacademy.org Acid catalysis plays a crucial role in lowering the activation energy for the formation of the iminium ion. masterorganicchemistry.com

Factor Kinetic Influence Thermodynamic Influence
Acid Catalyst Lowers the activation energy for iminium ion formation, increasing the reaction rate. masterorganicchemistry.comDoes not affect the overall Gibbs free energy change or the final equilibrium position.
Temperature Higher temperatures generally increase the reaction rate by providing more kinetic energy to overcome the activation barrier.Can affect the position of the equilibrium; for exothermic reactions, lower temperatures favor product formation.
Solvent The choice of solvent can influence the solubility of reactants and stabilize intermediates, affecting the reaction rate.Can slightly alter the thermodynamic parameters of the reaction.
Reactant Concentration Higher concentrations of reactants lead to a faster reaction rate according to rate laws.Higher reactant concentrations will shift the equilibrium towards the products.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Since the nucleophilic addition of cyanide to the planar iminium ion can occur from either face with equal probability, the classical Strecker synthesis produces a racemic mixture (an equal amount of both enantiomers) of the α-aminonitrile. wikipedia.orgyoutube.com For applications requiring enantiomerically pure compounds, asymmetric synthesis methods are employed. mdpi.comnih.gov

There are two primary strategies for achieving stereochemical control:

Use of Chiral Auxiliaries: A chiral amine, such as (S)-α-phenylethylamine, can be used instead of an achiral amine like methylamine. wikipedia.org The chiral auxiliary directs the cyanide attack to one face of the intermediate diastereomeric iminium ion over the other, leading to one diastereomer of the aminonitrile in excess. The auxiliary can then be cleaved to yield the enantioenriched amino acid.

Use of Chiral Catalysts: This is a more atom-economical approach where a small amount of a chiral catalyst is used to induce enantioselectivity. acs.orgmdpi.com These catalysts can be metal-based or, increasingly, small organic molecules (organocatalysts). acs.orgrsc.org The catalyst typically works by forming a chiral complex with the imine or the cyanide source, creating a chiral environment that favors the formation of one enantiomer. nih.gov For example, chiral thiourea-based organocatalysts can activate the imine through hydrogen bonding, directing the nucleophilic attack of the cyanide. mdpi.com

Recent advances have focused on developing highly efficient organocatalysts that can provide α-aminonitriles with excellent yields and high enantioselectivities (ee). acs.orgrsc.org

Catalyst Type Example Typical Enantiomeric Excess (ee) Reference
Chiral Amide-based OrganocatalystAmide 6Up to 99% acs.org
Chiral Bis-hydroxy PolyetherCrown-ether derivativeExcellent yields and enantioselectivities nih.gov
Camphor Sulfonyl Calix wikipedia.orgareneCatalyst VUp to 99.3% rsc.org

Influence of the 3-Fluorophenyl Moiety on Reaction Kinetics and Selectivity

The 3-fluorophenyl group plays a significant electronic role in the reaction. The fluorine atom at the meta position primarily exerts a strong electron-withdrawing inductive effect (-I). acs.org This effect has several consequences:

Increased Reactivity of the Aldehyde: The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of 3-fluorobenzaldehyde more electrophilic compared to unsubstituted benzaldehyde (B42025). This can lead to a faster initial condensation with methylamine.

Increased Reactivity of the Iminium Ion: The -I effect destabilizes the positive charge on the iminium ion intermediate, making it more electrophilic and thus more reactive towards the nucleophilic cyanide. nih.gov This generally leads to an acceleration of the cyanide addition step. Studies on fluorinated ketoimines have shown a strong fluorine effect on reactivity. acs.org

Influence on Selectivity in Asymmetric Synthesis: The electronic properties of the substituent on the phenyl ring can influence the stereochemical outcome in asymmetric catalysis. The electron-deficient nature of the 3-fluorophenyl ring can affect its interaction (e.g., π-π stacking, electrostatic interactions) with the chiral catalyst. This can alter the geometry of the transition state and, consequently, the enantioselectivity of the reaction. rsc.org In some catalytic systems, electron-withdrawing groups on the aromatic ring of the imine lead to higher enantioselectivity.

Chemical Transformations and Derivatization of 3 Fluorophenyl Methylamino Acetonitrile

Hydrolysis of the Nitrile Functionality to Carboxylic Acid Derivatives

The conversion of the nitrile group in α-aminonitriles to a carboxylic acid is a fundamental transformation, mirroring the final step of the Strecker synthesis to produce α-amino acids. masterorganicchemistry.com This hydrolysis can be effectively achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is heated, typically under reflux, with a strong aqueous acid such as hydrochloric acid or sulfuric acid. masterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. lumenlearning.com Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding α-amino acid, in this case, (3-Fluorophenyl)(methylamino)acetic acid, along with an ammonium (B1175870) salt as a byproduct. masterorganicchemistry.com

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of α-Aminonitriles This table is based on general protocols for α-aminonitrile hydrolysis and is representative of the conditions applicable to (3-Fluorophenyl)(methylamino)acetonitrile.

Reagent SystemTemperatureTypical ProductReference
Aqueous HCl (e.g., 6M)Refluxα-Amino acid hydrochloride masterorganicchemistry.com
Aqueous H₂SO₄Refluxα-Amino acid sulfate (B86663) salt masterorganicchemistry.com

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). google.com The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction initially produces the sodium salt of the carboxylic acid and ammonia (B1221849). google.com To obtain the free α-amino acid, a subsequent acidification step is required to protonate the carboxylate salt. google.com This method is particularly useful when the starting material or product is sensitive to strong acid conditions. A patent describing the hydrolysis of nitrilotriacetonitrile (B1593920) to nitrilotriacetic acid using boiling sodium hydroxide exemplifies this approach for α-amino nitrile substrates. google.com

Table 2: Representative Conditions for Base-Mediated Hydrolysis of α-Aminonitriles This table is based on general protocols for α-aminonitrile hydrolysis and is representative of the conditions applicable to this compound.

Reagent SystemStep 1 ConditionsStep 2 ConditionsFinal ProductReference
Aqueous NaOHHeat/RefluxAcidification (e.g., HCl)α-Amino acid google.com
Aqueous KOHHeat/RefluxAcidification (e.g., H₂SO₄)α-Amino acid google.com

Achieving selective hydrolysis of the nitrile in the presence of other sensitive functional groups can be challenging. In the context of this compound, a key consideration is the stability of the N-methylamino group under harsh hydrolytic conditions. While complete hydrolysis to the carboxylic acid is common, it is possible to halt the reaction at the intermediate amide stage under carefully controlled conditions, such as using specific enzyme systems or milder chemical reagents like hydrogen peroxide in a basic solution. These methods, however, are highly substrate and condition-dependent.

Reductions of the Nitrile Group to Amine Derivatives

The reduction of the nitrile functionality provides a direct route to vicinal diamines, which are valuable synthons for various pharmaceuticals and heterocyclic compounds. Catalytic hydrogenation is the most common and economically viable method for this transformation. wikipedia.org

The use of catalysts like Raney Nickel, often under hydrogen pressure, effectively reduces the nitrile to a primary amine, yielding N¹-methyl-1-(3-fluorophenyl)ethane-1,2-diamine. wikipedia.orggoogle.com A significant challenge in nitrile reduction is the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product. wikipedia.orgmdpi.com Selectivity towards the primary amine can be enhanced by conducting the reaction in the presence of ammonia, which minimizes the coupling side reactions, or by using specific catalyst systems. wikipedia.org Milder, non-catalytic methods using stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) also afford the desired diamine. nih.gov A particularly mild and efficient system employs potassium borohydride (B1222165) (KBH₄) in conjunction with Raney Nickel. semanticscholar.org

Table 3: Selected Reagent Systems for the Reduction of Nitriles to Primary Amines This table outlines common reduction methods applicable to converting this compound to its corresponding diamine.

Reagent SystemConditionsSelectivity NotesReference
H₂ / Raney NiElevated pressure/temp.Addition of NH₃ suppresses secondary amine formation wikipedia.orggoogle.com
LiAlH₄Anhydrous ether or THFPowerful, non-selective reducing agent nih.gov
Raney Ni / KBH₄Dry ethanol, RTMild conditions, high yields of primary amines semanticscholar.org
NaBH₄ / CoCl₂Alcoholic solventAlternative metal hydride system wikipedia.org

Modifications and Deprotection of the Methylamino Group

The secondary amine functionality within this compound is a prime site for further derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents.

N-acylation, for example, can be readily achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetyl derivative. This transformation is often used as a protection strategy in multi-step syntheses. nih.gov Greener methods have also been developed, such as the use of acetonitrile (B52724) as both a reagent and solvent in the presence of a catalyst like alumina. nih.gov N-alkylation can be performed with alkyl halides in the presence of a non-nucleophilic base. nih.gov

Deprotection, specifically N-demethylation, to yield the primary amine (3-fluorophenyl)(amino)acetonitrile is a more complex transformation that typically requires specific reagents designed for N-dealkylation, such as certain chloroformate reagents followed by hydrolysis.

Cyclization Reactions to Form Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic nitrile (upon activation), makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net

One prominent application is in the synthesis of substituted imidazoles. A base-promoted, deaminative coupling with other nitriles can lead to the formation of 2,4,5-trisubstituted imidazoles. rsc.org Another powerful strategy involves the reaction of the α-aminonitrile with diamines. For instance, reaction with ethylenediamine (B42938) could initiate a cyclization cascade, potentially forming substituted piperazinones or other complex heterocyclic systems. A sequential amidination-reduction procedure using diamines has been shown to form cyclic amidines, such as 2-imidazolines, which are themselves versatile intermediates. nih.gov These reactions highlight the potential of this compound as a scaffold for generating libraries of heterocyclic compounds. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Fluorophenyl Methylamino Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, multidimensional NMR experiments are crucial for assembling the complete structural puzzle of (3-Fluorophenyl)(methylamino)acetonitrile. bitesizebio.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish the connectivity between atoms.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would show correlations between the methine proton (CH) and the protons of the N-methyl group, as well as correlations among the aromatic protons on the 3-fluorophenyl ring.

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For instance, the methine proton signal would correlate to the methine carbon signal, and the N-methyl protons to the N-methyl carbon.

HMBC (¹H-¹³C Multiple-Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds away). This is vital for connecting different fragments of the molecule. Key HMBC correlations would include the N-methyl protons to the methine carbon, and the methine proton to the carbons of the phenyl ring and the nitrile carbon, confirming the core structure.

These techniques, when used in concert, provide definitive evidence for the structural integrity and connectivity of the molecule, moving beyond simple spectral interpretation to a complete constitutional assignment. fmp-berlin.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Methine (CH)~4.5 - 5.0~50 - 55C=N, Aromatic C1, N-CH₃
N-Methyl (CH₃)~2.3 - 2.6~30 - 35Methine C
Nitrile (C≡N)-~115 - 120Methine H
Aromatic C1-~135 - 140Methine H, Aromatic H2/H6
Aromatic C2~7.2 - 7.4~115 - 120 (d, JCF)Aromatic H4/H6
Aromatic C3-~161 - 164 (d, JCF)Aromatic H2/H4
Aromatic C4~7.0 - 7.2~114 - 118 (d, JCF)Aromatic H2/H5
Aromatic C5~7.4 - 7.6~130 - 133 (d, JCF)Aromatic H4/H6
Aromatic C6~7.2 - 7.4~122 - 126Aromatic H2/H5
Amino (NH)~1.8 - 2.5 (broad)-Methine C, N-CH₃

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. The 'd' indicates a doublet due to C-F coupling.

The presence of a fluorine atom in this compound makes ¹⁹F NMR spectroscopy a particularly powerful analytical technique. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural confirmation and for detecting subtle changes in the molecule. nih.govrsc.org

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal (typically in the range of -110 to -120 ppm relative to CFCl₃) confirms the fluorine's position on the aromatic ring. rsc.orgcolorado.edu Furthermore, this fluorine atom will couple with nearby protons (primarily the aromatic protons at C2 and C4), resulting in a complex multiplet structure in both the ¹⁹F and ¹H NMR spectra. Analysis of these coupling constants (J-values) provides definitive proof of the fluorine's substitution pattern on the phenyl ring.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since the methine carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. It is often crucial to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, % ee) of a sample, especially in pharmaceutical and biological contexts. Chiral chromatography is the standard method for this purpose. nih.govchemrxiv.org

Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation.

For α-aminonitriles and related fluorinated amino acid derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are highly effective. chemrxiv.org A normal-phase mobile system is typically employed. By injecting a racemic sample, two distinct peaks corresponding to each enantiomer can be observed in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.

Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterTypical Condition
Column Chiral stationary phase (e.g., Amylose or Cellulose-based)
Mobile Phase Hexane/Isopropanol mixture (e.g., 90:10 v/v) with an additive
Additive Trifluoroacetic acid (TFA) or Diethylamine (DEA) (~0.1%)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 254 nm
Temperature Ambient or controlled (e.g., 25 °C)

Chiral Gas Chromatography is another powerful technique for separating volatile enantiomers. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For GC analysis, the analyte must be thermally stable and sufficiently volatile. While some aminonitriles can be analyzed directly, derivatization is sometimes required to improve volatility and chromatographic performance. cipac.org The principle remains the same as in HPLC: differential interaction between the enantiomers and the chiral stationary phase leads to separation. Chiral GC can offer very high resolution and sensitivity, making it an excellent tool for assessing high enantiomeric purities. cipac.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through analysis of fragmentation patterns.

For this compound (C₉H₉FN₂), high-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision (typically to four decimal places). This allows for the unambiguous confirmation of the elemental composition. The expected exact mass for the molecular ion [M]⁺• is 178.0753, and for the commonly observed protonated molecule [M+H]⁺, it is 179.0832.

Upon ionization, the molecular ion can undergo fragmentation. The resulting pattern is a fingerprint of the molecule's structure. For this compound, the most characteristic fragmentation pathway is alpha-cleavage, a common process for amines. libretexts.orgyoutube.com This involves the cleavage of a bond adjacent to the nitrogen atom, which is a favored pathway due to the formation of a stable, resonance-stabilized cation. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge)Proposed Ion FragmentFormula of FragmentFragmentation Pathway
179.0832[M+H]⁺[C₉H₁₀FN₂]⁺Protonation of parent molecule
178.0753[M]⁺•[C₉H₉FN₂]⁺•Parent molecular ion
151.0668[M - HCN]⁺•[C₈H₈FN]⁺•Loss of hydrogen cyanide from molecular ion
109.0402[C₇H₅F]⁺•[C₇H₅F]⁺•Cleavage of the C-C bond between the ring and the methine carbon
44.0500[CH₃NH=CH₂]⁺[C₂H₆N]⁺Alpha-cleavage with loss of the (3-fluorophenyl)cyanomethyl radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. The resulting spectra provide a molecular "fingerprint." For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrations for the substituted aromatic ring, the secondary amine, the nitrile group, and the aliphatic C-H bonds.

The key functional groups and their expected vibrational frequencies are detailed below. These assignments are based on data from analogous compounds such as 3-fluorophenylacetonitrile, various secondary amines, and other nitriles.

Key Functional Groups and Their Vibrations:

N-H Vibrations: Secondary amines typically show a single, weak to medium N-H stretching band in the region of 3350-3310 cm⁻¹. The N-H bending vibration is expected in the 1650-1550 cm⁻¹ range. dtic.mil

C≡N Stretch: The nitrile group (C≡N) gives rise to a sharp, intense absorption band in the IR spectrum, typically found between 2260 and 2220 cm⁻¹. nih.gov Its intensity in the Raman spectrum can be variable.

Aromatic C-H and C=C Vibrations: The 3-fluorophenyl group will exhibit multiple characteristic bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. In-plane C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond on the aromatic ring produces a strong absorption in the 1250-1020 cm⁻¹ region.

Aliphatic C-H Vibrations: The methyl (CH₃) and methine (CH) groups will have symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range and bending vibrations around 1460-1370 cm⁻¹.

The table below summarizes the expected prominent vibrational frequencies for this compound based on these principles.

Interactive Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique(s) Functional Group
N-H Stretch 3350 - 3310 IR, Raman Secondary Amine
Aromatic C-H Stretch 3100 - 3000 IR, Raman 3-Fluorophenyl
Aliphatic C-H Stretch 2975 - 2850 IR, Raman Methyl, Methine
C≡N Stretch 2260 - 2220 IR, Raman Nitrile
N-H Bend 1650 - 1550 IR Secondary Amine
Aromatic C=C Stretch 1600 - 1450 IR, Raman 3-Fluorophenyl
Aliphatic C-H Bend 1460 - 1370 IR Methyl, Methine
C-F Stretch 1250 - 1020 IR Fluoro-aromatic

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

A successful single-crystal XRD study would reveal the precise spatial relationship between the 3-fluorophenyl ring, the methylamino group, and the nitrile function around the chiral carbon center. The analysis would also detail the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the secondary amine (N-H···N≡C or N-H···F) and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

While a crystal structure for this compound is not publicly available, the table below presents typical crystallographic parameters that might be expected, based on published data for other small organic molecules containing a fluorophenyl group. nih.gov

Interactive Table: Representative Crystallographic Data for a Fluorophenyl-Containing Compound

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the crystal.
a (Å) ~10.8 Unit cell dimension.
b (Å) ~12.6 Unit cell dimension.
c (Å) ~12.6 Unit cell dimension.
β (°) ~93.0 Unit cell angle.
Volume (ų) ~1716 The volume of one unit cell.
Z 4 The number of molecules per unit cell.

Note: These values are illustrative and taken from a representative structure, methyl 3-(3-fluorophenyl)-1-methyl-1,3a,4,9b-tetrahydro-3H-thiochromeno[4,3-c]isoxazole-3a-carboxylate, to provide context for the type of data obtained from an XRD experiment. nih.gov

The determination of the absolute configuration of the chiral center is a critical aspect of the analysis for an enantiomerically pure sample. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is calculated from the diffraction data; a value close to zero for a given configuration confirms that the structural model represents the correct absolute stereochemistry of the molecule in the crystal.

Computational and Theoretical Investigations of 3 Fluorophenyl Methylamino Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-fluorophenyl)(methylamino)acetonitrile, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

A common approach involves geometry optimization of the molecule's ground state using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). ijcce.ac.ir This process determines the most stable three-dimensional arrangement of the atoms. Once the optimized geometry is found, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov

From these calculations, key electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Other properties such as the molecular dipole moment and the electrostatic potential map can also be calculated, providing insights into the molecule's polarity and the distribution of charge across its surface.

Table 1: Hypothetical Calculated Electronic Properties of this compound Calculations assumed to be performed at the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVEnergy of the outermost electron orbital; relates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.3 eVIndicates chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction pathways, allowing for the study of transient species like transition states that are difficult to observe experimentally.

A likely synthetic route to this compound is a variation of the Strecker synthesis, which involves the reaction of an aldehyde (3-fluorobenzaldehyde), an amine (methylamine), and a cyanide source. mdpi.comwikipedia.org Computational methods can model this multi-step reaction to determine the most plausible mechanism. nih.govorganic-chemistry.org

Table 2: Hypothetical Activation Energies for a Strecker-type Synthesis Calculations assumed to be performed at the B3LYP/6-311++G(d,p) level of theory.

Reaction StepDescriptionHypothetical Activation Energy (kcal/mol)
Step 1Formation of hemiaminal from 3-fluorobenzaldehyde (B1666160) and methylamine (B109427)12.5
Step 2Dehydration of hemiaminal to form an iminium ion18.2
Step 3Nucleophilic attack of cyanide on the iminium ion5.1

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects. The most common methods are implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD solvent model. ijcce.ac.irnih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification.

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C chemical shifts. ijcce.ac.ir These calculations are typically performed on the optimized geometry of the molecule. The predicted shifts are often scaled or compared against a reference compound (like tetramethylsilane, TMS) to improve agreement with experimental data. github.ionih.gov

For Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better correlation.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data NMR predictions using GIAO-B3LYP/6-311++G(d,p). IR predictions using B3LYP/6-311++G(d,p) with scaling.

ParameterPredicted ValuePlausible Experimental Value
¹H NMR (δ, ppm)CH (methine)4.254.30
NCH₃ (methyl)2.402.45
¹³C NMR (δ, ppm)CN (nitrile)118.5119.0
CH (methine)55.255.8
IR (ν, cm⁻¹)C≡N stretch22452248
C-F stretch12601265

Conformational Analysis and Stereoisomer Stability Studies

This compound possesses a chiral center at the α-carbon and has several rotatable single bonds. This gives rise to multiple conformers (different spatial arrangements due to bond rotation) and two stereoisomers (R and S enantiomers).

A conformational search can be performed to identify all low-energy conformers. acs.orgnih.gov This involves systematically rotating the key dihedral angles (e.g., around the Cα-phenyl and Cα-N bonds) and performing geometry optimization on each starting structure. The relative energies of the resulting stable conformers are then compared to determine their population distribution at a given temperature according to the Boltzmann distribution.

Since the molecule is chiral, computational methods can also be used to study the properties of its enantiomers. While the (R) and (S) enantiomers have identical energies in an achiral environment, computational tools can be used to predict chiroptical properties, such as circular dichroism (CD) spectra, which can distinguish between them. acs.orgnih.gov

Table 4: Hypothetical Relative Energies of Stable Conformers Calculations assumed to be performed at the B3LYP/6-311++G(d,p) level of theory.

ConformerDescription of Dihedral AnglesRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1Gauche (N-Cα-C-C) / Anti (H-N-Cα-C)0.0075.5
2Anti (N-Cα-C-C) / Anti (H-N-Cα-C)1.2510.2
3Gauche (N-Cα-C-C) / Gauche (H-N-Cα-C)0.9814.3

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a condensed phase (e.g., dissolved in a solvent). nih.govyoutube.com

In an MD simulation, a system consisting of one or more solute molecules and numerous solvent molecules is constructed in a simulation box. The forces between all atoms are calculated using a classical force field (like COMPASS or AMBER), and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time. nih.gov

MD simulations of this compound in a solvent such as water could provide valuable insights into:

Solvation Structure: By analyzing the radial distribution functions (RDFs) between atoms of the solute and solvent, one can characterize the structure of the solvent shells around the molecule. mdpi.com For example, the RDF between the amine hydrogen and water oxygen atoms would reveal the strength and geometry of hydrogen bonds.

Molecular Flexibility: MD simulations show how the molecule flexes and changes its conformation over time in solution, providing a dynamic picture that complements the static view from conformational analysis.

Transport Properties: Advanced MD simulations can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent.

Broader Utility and Applications in Synthetic Chemistry

Chiral Building Block for Complex Organic Molecule Synthesis

While specific documented examples of (3-Fluorophenyl)(methylamino)acetonitrile as a chiral building block in the synthesis of complex organic molecules are not extensively reported in publicly available literature, the broader class of chiral α-aminonitriles is well-established for this purpose. These compounds are valuable synthons because the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or amines, and the amino group provides a site for further molecular elaboration. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry. The stereocenter at the α-carbon allows for the construction of enantiomerically pure complex structures, which is crucial for biological activity.

Intermediate in the Synthesis of Non-Natural Amino Acid Derivatives

Non-natural amino acids are critical components in the development of peptidomimetics, pharmaceuticals, and probes for chemical biology. The synthesis of these unnatural amino acids often involves the use of α-aminonitrile intermediates. The general synthetic pathway involves the hydrolysis of the nitrile group of an α-aminonitrile to a carboxylic acid, thereby forming the amino acid.

This compound serves as a direct precursor to 3-fluoro-N-methyl-phenylglycine, a non-natural amino acid derivative. The fluorinated phenylglycine scaffold is of particular interest in drug discovery. For instance, derivatives of aminonitriles are key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While specific DPP-4 inhibitors derived directly from this compound are not explicitly detailed in wide-ranging studies, the structural motif is highly relevant to this class of compounds.

The synthesis of such non-natural amino acids from aminonitrile precursors is a well-established strategy. The key transformation is the hydrolysis of the nitrile, which can be achieved under acidic or basic conditions. The reaction proceeds as follows:

ReactantReagentsProduct
This compoundH₃O⁺ or OH⁻, H₂O3-Fluoro-N-methyl-phenylglycine
Table 1: General hydrolysis of this compound to the corresponding amino acid.

Precursor for Advanced Organic Materials

The application of this compound as a precursor for advanced organic materials is an area of potential but currently underexplored research. The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are foundational components of many functional organic materials. Furthermore, the presence of the fluorophenyl group can impart desirable properties such as thermal stability, and specific electronic characteristics to polymers or other materials.

For example, the nitrile group could potentially be polymerized or used as a key functional group in the synthesis of monomers for polymerization. The resulting fluorinated polymers could have applications in areas such as organic electronics or as materials with low surface energy. However, specific research detailing the use of this compound for these purposes is not prominent in the current body of scientific literature.

Ligand and Auxiliary Design in Catalysis

Chiral amines and their derivatives are frequently employed as ligands for metal catalysts or as chiral auxiliaries in asymmetric synthesis. The nitrogen atom of the methylamino group in this compound can coordinate to a metal center, and the chirality at the α-carbon can induce stereoselectivity in catalytic reactions.

While there are no specific, widely-cited examples of this compound itself being used as a ligand or auxiliary, the general class of chiral aminonitriles holds promise in this area. The synthesis of chiral ligands from such precursors could involve modification of the nitrile group to a different coordinating group or using the existing amine functionality in conjunction with the chiral center to create a bidentate or monodentate chiral ligand. These ligands could then be applied in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) reactions. The fluorinated phenyl ring could also play a role in tuning the electronic properties of the resulting catalyst complex.

Future Directions and Emerging Research Avenues

Development of More Efficient and Selective Synthetic Methodologies

The classical Strecker reaction, a cornerstone for the synthesis of α-aminonitriles, provides a foundational route to (3-Fluorophenyl)(methylamino)acetonitrile. mdpi.comfrontiersin.org This one-pot, three-component reaction involves the condensation of 3-fluorobenzaldehyde (B1666160), methylamine (B109427), and a cyanide source. mdpi.comdur.ac.uk However, future research will undoubtedly focus on overcoming the limitations of traditional methods, such as the use of toxic cyanide reagents and the frequent lack of stereoselectivity. nih.gov

A significant area of development lies in the advancement of catalytic systems that offer higher yields and selectivity. Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysts for α-aminonitrile synthesis. mdpi.com Chiral organocatalysts, such as those based on squaramide or thiourea (B124793), have shown remarkable success in achieving high enantioselectivity in Strecker-type reactions for various imines. mdpi.com The application of recyclable chiral amide-based organocatalysts could offer both high yields (up to 95%) and excellent enantiomeric excess (up to 99% ee) for related transformations. acs.orgnih.gov Future investigations should explore the optimization of these catalysts specifically for the synthesis of enantiomerically pure this compound.

Furthermore, the development of novel cyanide-free synthetic routes is a critical research avenue. One promising approach involves the use of non-toxic cyanide sources like potassium hexacyanoferrate(II) or even leveraging aliphatic nitriles through innovative catalytic processes. rsc.orgtandfonline.com The exploration of photoredox catalysis also presents new opportunities for the C-H cyanation of tertiary amines, which could be adapted for the synthesis of α-aminonitriles under mild conditions. organic-chemistry.org

Catalyst TypePotential Advantages for SynthesisRepresentative Substrates in Literature
Chiral Organocatalysts High enantioselectivity, low toxicity, recyclability. mdpi.comacs.orgN-benzhydrylimines, isatin (B1672199) N-protected ketimines. mdpi.com
Metal-based Catalysts High efficiency, broad substrate scope. organic-chemistry.orgtandfonline.comVarious aldehydes and amines. organic-chemistry.orgtandfonline.com
Biocatalysts (e.g., Nitrilases) High stereoselectivity, mild reaction conditions. frontiersin.orgBenzaldehyde (B42025), cyanide, and ammonia (B1221849). frontiersin.org

Integration with Automated and High-Throughput Synthesis Platforms

The demand for rapid lead optimization in drug discovery necessitates the integration of synthetic methodologies with automated platforms. Automated synthesis workstations can significantly accelerate the preparation and screening of compound libraries, enabling a more efficient exploration of the chemical space around the this compound core. mdpi.com

Future research should focus on adapting the synthesis of this compound and its derivatives for automated systems. This includes the development of robust, one-pot procedures that are amenable to robotic handling and purification. acs.org The use of solid-phase synthesis or flow chemistry platforms offers significant advantages in this regard. google.com Flow chemistry, in particular, allows for precise control over reaction parameters, enhanced safety, and facile scalability. google.com The synthesis of α-aminonitriles in flow reactors has been demonstrated to be a viable and efficient approach.

Process Analytical Technology (PAT) will play a crucial role in the future of automated synthesis. mt.com The integration of real-time monitoring techniques, such as in-situ FTIR or Raman spectroscopy, can provide valuable kinetic and mechanistic data, allowing for rapid optimization and ensuring consistent product quality. mt.com

TechnologyKey Benefits for Synthesis of this compound
Automated Synthesis Workstations Rapid library synthesis, high-throughput screening. mdpi.com
Flow Chemistry Enhanced safety, precise reaction control, scalability. google.com
Process Analytical Technology (PAT) Real-time reaction monitoring, process optimization. mt.com

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the aminonitrile functional group, coupled with the presence of a fluorinated aromatic ring, opens up a wide array of possibilities for novel chemical transformations. The nitrile group can serve as a precursor to a variety of other functional groups, including amines, amides, and tetrazoles, making this compound a versatile intermediate for the synthesis of diverse molecular architectures.

A particularly interesting avenue for future research is the exploration of C-F bond activation. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective functionalization remains a significant challenge. nih.govresearchgate.netdigitellinc.com The development of catalytic systems, potentially involving transition metals or photoredox catalysts, that can selectively activate the C-F bond of the fluorophenyl ring would enable the introduction of new substituents and the creation of novel analogues. nih.govdigitellinc.com Recent advances in the use of organic photoredox catalysts to reduce C-F bonds and generate carbon-centered radicals could be a promising strategy to explore for this compound. digitellinc.com

Furthermore, the development of new reactions that exploit the unique electronic properties of the fluorinated ring is a key area of interest. The fluorine atom can influence the reactivity of the aromatic ring and the adjacent functional groups, potentially leading to new and unexpected transformation pathways.

Reactive SitePotential Transformations
Nitrile Group Hydrolysis to amides and carboxylic acids, reduction to amines, cycloadditions to form heterocycles.
C-F Bond Catalytic activation and functionalization (e.g., arylation, alkylation). nih.govresearchgate.net
Aromatic Ring Electrophilic and nucleophilic aromatic substitution, C-H activation.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound and for predicting their properties and reactivity. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and understand the role of catalysts. rsc.orgbeilstein-journals.org

Future research should leverage advanced computational methods to guide the synthesis of new analogues with desired biological activities. For instance, DFT studies can help in understanding the impact of the fluorine atom on the conformational preferences and electronic properties of the molecule, which are crucial for its interaction with biological targets. nih.gov Computational screening of virtual libraries of derivatives can help prioritize synthetic targets and accelerate the drug discovery process.

Moreover, computational tools can be used to predict the reactivity of this compound in novel chemical transformations. By modeling transition states and reaction energy profiles, researchers can identify promising new reaction pathways and design experiments more efficiently. The prediction of 19F NMR shifts through computational methods can also aid in the characterization of new fluorinated products. nih.gov

Computational MethodApplication in Research of this compound
Density Functional Theory (DFT) Mechanistic studies, prediction of stereoselectivity, analysis of electronic properties. rsc.orgbeilstein-journals.org
Molecular Docking Prediction of binding modes with biological targets. rsc.org
Virtual Screening Prioritization of synthetic targets for drug discovery.

Sustainable and Circular Chemistry Principles in Synthesis

The principles of green and sustainable chemistry are increasingly shaping the future of chemical synthesis. For a compound like this compound, which is of interest to the pharmaceutical industry, the development of environmentally benign synthetic routes is of utmost importance.

Future research will focus on minimizing the environmental impact of the synthesis by adhering to the twelve principles of green chemistry. This includes maximizing atom economy, using safer solvents, and reducing energy consumption. acs.org The use of ionic liquids as recyclable reaction media has shown promise for the synthesis of α-aminonitriles, offering improved yields and simplified work-up procedures. rsc.orgrsc.orgacademie-sciences.frnih.gov

Biocatalysis represents another key pillar of sustainable synthesis. The use of enzymes, such as nitrilases or transaminases, can enable the synthesis of chiral aminonitriles under mild, aqueous conditions with high selectivity. frontiersin.orgnih.govnih.govresearchgate.netacsgcipr.org The development of engineered enzymes with tailored substrate specificities for fluorinated compounds is a particularly exciting prospect. nih.govnih.gov Integrating biocatalytic steps into the synthesis of this compound could lead to significantly greener and more efficient manufacturing processes.

Green Chemistry PrincipleApplication to the Synthesis of this compound
Atom Economy Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org
Use of Safer Solvents Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. rsc.orgrsc.orgacademie-sciences.frnih.gov
Catalysis Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. mdpi.comtandfonline.com
Use of Renewable Feedstocks Exploring bio-based starting materials where feasible.
Biocatalysis Utilizing enzymes for highly selective and environmentally friendly transformations. frontiersin.orgnih.govnih.govresearchgate.netacsgcipr.org

Q & A

Q. Methodological Focus

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Management : Neutralize nitrile-containing waste with alkaline permanganate solutions before disposal .
  • Cell-Based Assays : Conduct MTT assays to determine IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) .

How do substituent variations (e.g., -F vs. -CF₃) alter the compound’s pharmacokinetic profile?

Q. Advanced Comparative Analysis

  • Lipophilicity : LogP measurements (e.g., shake-flask method) show fluorophenyl derivatives (LogP ~1.8) are less lipophilic than trifluoromethyl analogs (LogP ~2.5) .
  • Plasma Stability : Fluorinated compounds exhibit longer half-lives (t₁/₂ > 4 h) in rat plasma compared to non-fluorinated analogs .
  • Blood-Brain Barrier Penetration : Predict using PAMPA-BBB assays; fluorine’s small size enhances permeability relative to bulkier substituents .

Notes

  • Sources : Excluded BenchChem () and prioritized peer-reviewed journals, PubChem, and crystallographic data.
  • Methodology : Emphasized experimental design, data interpretation, and comparative analysis.
  • Advanced vs. Basic : Clearly demarcated foundational techniques (e.g., synthesis, spectroscopy) from mechanistic/theoretical investigations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.